1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine
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Description
1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization :
- Chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivatives, bearing thieno[2,3-d]pyrimidine moiety, have been synthesized and characterized using techniques like NMR, IR spectroscopy, mass spectrometry, and elemental analysis. These compounds are typically obtained through reactions involving 1H-pyrazole-5-amine and 3-acetyl-2H-chromen-2-one in the presence of catalysts like FeCl3-SiO2 (Yin & Song, 2022).
Chemical Reactions and Derivatives :
- Research shows the development of various chromeno-pyrazole and chromeno-indazole derivatives through reactions involving compounds like sarcosine and 1,3-thiazolidine-4-carboxylic acid. These reactions produce a range of cyclic compounds with potential biological activities (Laia, Gomes, & Melo, 2013).
Antimicrobial and Antitumor Activities :
- Novel chromenone derivatives bearing benzothiazole moieties have been synthesized and evaluated for their in vitro antitumor activities against various cancer cell lines. Some of these compounds have shown significant anticancer activities, especially against lung and colon cancer cells (El-Helw et al., 2019).
- Other studies focus on synthesizing 4H-pyrano[3,2-c]chromene and 4H-quinoline derivatives of 1H-pyrazole, which have been characterized and tested for their antimicrobial activity against pathogenic bacterial and fungal strains (Thumar & Patel, 2012).
Properties
IUPAC Name |
2-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-25-13-8-6-12(7-9-13)15-10-22-24(19(15)21)20-23-18-14-4-2-3-5-16(14)26-11-17(18)27-20/h2-10H,11,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKOBJHWLWATBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC4=C(S3)COC5=CC=CC=C54)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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